3-Amino-2-cyano-acroleine 3-Amino-2-cyano-acroleine
Brand Name: Vulcanchem
CAS No.: 13974-64-6
VCID: VC7793443
InChI: InChI=1S/C4H4N2O/c5-1-4(2-6)3-7/h1,3H,5H2/b4-1+
SMILES: C(=C(C=O)C#N)N
Molecular Formula: C4H4N2O
Molecular Weight: 96.089

3-Amino-2-cyano-acroleine

CAS No.: 13974-64-6

Cat. No.: VC7793443

Molecular Formula: C4H4N2O

Molecular Weight: 96.089

* For research use only. Not for human or veterinary use.

3-Amino-2-cyano-acroleine - 13974-64-6

Specification

CAS No. 13974-64-6
Molecular Formula C4H4N2O
Molecular Weight 96.089
IUPAC Name (E)-3-amino-2-formylprop-2-enenitrile
Standard InChI InChI=1S/C4H4N2O/c5-1-4(2-6)3-7/h1,3H,5H2/b4-1+
Standard InChI Key LOFUZRUXVYHVQW-DAFODLJHSA-N
SMILES C(=C(C=O)C#N)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-Amino-2-cyanoacrylamide (PubChem CID: 231663) has the systematic IUPAC name 3-amino-2-cyanoprop-2-enamide . Its molecular structure (Figure 1) consists of:

  • A central acrylamide backbone (CH₂=CH–CONH₂)

  • A cyano (–CN) group at the β-position (C2)

  • An amino (–NH₂) substituent at the α-position (C3)

This arrangement creates a conjugated system with dual electrophilic sites at the acrylamide carbonyl and cyano group, enabling potential nucleophilic additions or cycloadditions.

Spectral and Computational Characterization

The compound’s InChIKey (FRBZBJHKHSVFNK-UHFFFAOYSA-N) facilitates computational modeling of its 3D conformation . Quantum mechanical calculations predict planar geometry due to conjugation across the α,β-unsaturated system. Infrared spectroscopy would likely show stretches for:

  • N–H (amide): ~3300 cm⁻¹

  • C≡N: ~2250 cm⁻¹

  • C=O (amide I): ~1650 cm⁻¹

Synthesis and Reactivity

Synthetic Routes

While explicit protocols for 3-amino-2-cyanoacrylamide are scarce, analogous acrylonitrile derivatives are typically synthesized via:

  • Knoevenagel Condensation: Reaction of cyanoacetamide with aldehydes under basic conditions .

  • Michael Addition: Amine addition to preformed cyanoacrylates followed by hydrolysis .

Reactivity Patterns

The compound’s α,β-unsaturated system predisposes it to:

  • 1,4-Conjugate Additions: Thiols or amines attacking the β-carbon, as seen in acrolein-protein adduct formation .

  • Cycloadditions: Potential participation in [3+2] dipolar reactions, similar to azomethine ylide systems .

  • Polymerization: Radical-initiated chain growth at the vinyl group, common in acrylamide monomers.

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight111.10 g/mol
Melting PointNot reported (decomposition likely)
SolubilitySoluble in polar aprotic solvents
pKa (predicted)~1.32 (cyano), ~8.5 (amide NH)
StabilityAir-sensitive; prone to hydrolysis

The compound’s low molecular weight and polar groups suggest moderate bioavailability, though its electrophilicity may limit cellular uptake due to rapid adduct formation with glutathione or proteins .

Biological and Industrial Applications

Protein Modification Studies

While 3-amino-2-cyanoacrylamide itself hasn’t been studied in biological systems, structural analogs participate in:

  • Acrolein Adduct Formation: Lysine and cysteine residues in proteins react with α,β-unsaturated carbonyls, altering enzyme activity and promoting aggregation . For example, acrolein modifies GAPDH at Cys-150, disrupting glycolysis .

  • Crosslinking Reagents: The acrylamide moiety could serve as a Michael acceptor in bioconjugation, analogous to maleimide chemistry .

Materials Science Applications

The compound’s dual functionality (amide + nitrile) makes it a candidate for:

  • Photoreactive Polymers: Nitrile groups enhance thermal stability in polyacrylamides.

  • Coordination Complexes: The cyano group may act as a ligand for transition metals like Cu(II) or Fe(III).

Future Research Directions

  • Adduct Profiling: Use LC-MS/MS to identify protein binding sites, as done for acrolein-modified LDL .

  • Polymer Synthesis: Explore radical copolymerization with styrene or acrylates.

  • Biological Screening: Assess antimicrobial/anticancer activity given its electrophilic warheads.

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